

An In-depth Technical Guide to 2C-B-Butterfly: Chemical Structure and Properties

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Compound of Interest		
Compound Name:	2C-B-Butterfly	
Cat. No.:	B12644935	Get Quote

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Introduction

2C-B-Butterfly, also known as 2C-B-MOTH or 2C-B-BFLY, is a synthetic phenethylamine and a conformationally-restricted derivative of the psychedelic compound 2C-B.[1] First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, it is a ring-expanded homologue of the more well-known 2C-B-FLY.[1] The defining structural feature of **2C-B-Butterfly** is its rigid hexahydrobenzodipyran core, which results from the incorporation of the methoxy groups of 2C-B into a saturated ring system.[2] This structural constraint confers a notable pharmacological selectivity, making it a valuable tool in neuroscience research.[2]

This technical guide provides a comprehensive overview of the chemical structure and known properties of **2C-B-Butterfly**, with a focus on its pharmacological profile.

Chemical Structure and Properties

The chemical and physical properties of **2C-B-Butterfly** are summarized in the table below.



Property	Value	Reference
IUPAC Name	2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]chromen-5-yl)ethan-1-amine	[1][2]
Synonyms	2C-B-MOTH, 2C-B-BFLY	[1]
CAS Number	502659-24-7	[1][2][3]
Molecular Formula	C14H18BrNO2	[1][2][3]
Molecular Weight	312.21 g/mol	[1][2]

Pharmacological Properties

2C-B-Butterfly is characterized as a serotonin receptor agonist with a distinct selectivity profile.[1][2] Its rigid structure is believed to be responsible for its higher affinity for the serotonin 5-HT2C receptor subtype over the 5-HT2A receptor.[1][2] This selectivity makes it a useful research tool for investigating the specific roles of the 5-HT2C receptor in the central nervous system.[2]

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of **2C-B-Butterfly** is limited. A summary of the available data is presented below.

Receptor	Radioligand	Kı (nM)	Source
5-HT₂A	[³H]-ketanserin	1.76	[2]
5-HT₂C	[³H]-mesulergine	Not Publicly Available	-

While the literature consistently reports a higher selectivity for the 5-HT2C receptor, the specific inhibition constant (K_i) for this receptor is not available in publicly accessible scientific literature. [2]

Signaling Pathways



As an agonist at 5-HT2C receptors, **2C-B-Butterfly** is presumed to activate the canonical Gq/11 signaling pathway. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the production of the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).



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Canonical 5-HT2C Receptor Signaling Pathway

Experimental Protocols

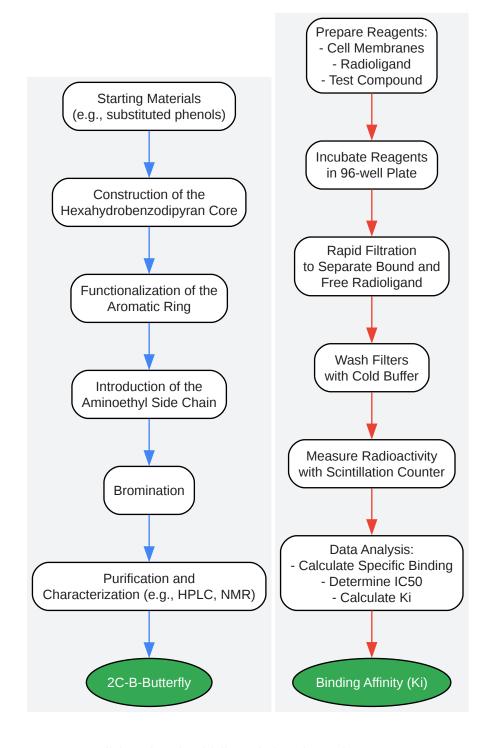
Detailed experimental protocols for the synthesis and pharmacological evaluation of **2C-B-Butterfly** are not readily available in the public domain. The following sections provide representative protocols for the types of experiments that would be used to characterize this compound.

Disclaimer: These are general protocols and may not reflect the exact methods used in the original research by Whiteside and colleagues.

Representative Synthesis Workflow

The synthesis of **2C-B-Butterfly** would likely involve a multi-step process to construct the hexahydrobenzodipyran core and subsequently add the aminothethyl side chain and bromine atom.





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